molecular formula C19H19N3O3S B2758492 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034450-76-3

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2758492
CAS No.: 2034450-76-3
M. Wt: 369.44
InChI Key: IJUOFJAXVAATQJ-UHFFFAOYSA-N
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Description

N-(2-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring and a methyl group, linked via an ethyl chain to a 2,3-dihydrobenzo[1,4]dioxine carboxamide moiety. The thiophene and benzo[1,4]dioxine components may enhance lipophilicity and influence binding interactions, making this compound a candidate for drug discovery.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-12-15(17-6-3-11-26-17)21-22(13)8-7-20-19(23)14-4-2-5-16-18(14)25-10-9-24-16/h2-6,11-12H,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUOFJAXVAATQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C3C(=CC=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound characterized by diverse functional groups that suggest potential applications in medicinal chemistry. Despite the lack of direct studies specifically targeting this compound, its structural features align with known bioactive molecules, indicating possible biological activities such as anti-inflammatory , antimicrobial , and anticancer properties.

Structural Characteristics

The compound's structure includes:

  • Pyrazole ring : Known for various biological activities.
  • Thiophene moiety : Often associated with antimicrobial and anticancer effects.
  • Benzo[b][1,4]dioxine core : This component may enhance the compound's pharmacological profile.

The molecular formula is C19H17N3O2SC_{19}H_{17}N_{3}O_{2}S with a molecular weight of approximately 351.42 g/mol.

Antimicrobial Activity

Compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene have shown effectiveness against various pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of vital enzymes .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be inferred from its structural analogs. Compounds with a pyrazole framework are frequently studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Efficacy

Research indicates that pyrazole derivatives exhibit promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines, including breast (MCF-7) and lung (A549) cancers .

The biological activity of the compound may involve:

  • Enzyme Inhibition : Interaction with enzymes that play critical roles in inflammation and cancer progression.
  • Receptor Modulation : Binding to specific receptors to elicit a therapeutic response.

Scientific Research Applications

Research into compounds with similar structures has suggested potential anti-inflammatory , antimicrobial , and anticancer properties. The mechanisms of action typically involve interaction with specific biological targets such as enzymes or receptors, leading to modulation of their activity.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : Compounds similar to N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : The incorporation of thiophene and pyrazole moieties is associated with enhanced antimicrobial activity against various pathogens. Studies indicate that derivatives can inhibit bacterial growth effectively.
  • Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds containing pyrazole rings have demonstrated significant anticancer activity in vitro against several cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the pyrazole ring via condensation reactions.
  • Coupling reactions to introduce the thiophene and benzofuran moieties.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Study 1Investigated the anti-inflammatory effects, demonstrating significant inhibition of TNF-alpha production in vitro.
Study 2Reported antimicrobial efficacy against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Evaluated anticancer properties against various cell lines (e.g., MDA-MB-231), showing over 70% inhibition at certain concentrations.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole Core : Central to all analogs, often substituted with heterocycles (e.g., thiophene, triazole) or aromatic groups.
  • Thiophene Substituent: Present in the target compound and analogs like Safonov’s N'-substituted triazole derivatives .
  • Carboxamide Linkage : Connects the pyrazole-thiophene moiety to diverse bicyclic systems (e.g., benzo[1,4]dioxine, benzothiazole).
Compound Name/Structure Core Structure Key Substituents Heterocycles Present
Target Compound Pyrazole 5-Methyl, 3-(thiophen-2-yl), ethyl-linked benzo[1,4]dioxine carboxamide Thiophene, benzo[1,4]dioxine
N-Benzothiazol-2-yl Pyrazole Carboxamide Pyrazole 5-Methylthiophen-2-yl, benzothiazol-2-yl carboxamide Thiophene, benzothiazole
1,5-Diarylpyrazole Carboxamides Pyrazole 1- and 5-Aryl groups, N-benzylhydroxylamine Aromatic rings
Safonov’s Triazole-Thiophene Derivatives Triazole Thiophen-2-ylmethyl, substituted acetohydrazides Thiophene, triazole

Key Differences :

  • The target compound’s benzo[1,4]dioxine system distinguishes it from benzothiazole-containing analogs (e.g., ), which may engage in stronger π-π interactions.

Research Findings and Implications

While direct biological data for the target compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition : Pyrazole carboxamides (e.g., ) often target kinases due to their ATP-binding site compatibility.
  • Synthetic Feasibility : EDCI/HOBt-mediated coupling () is scalable and efficient for carboxamide formation, supporting further development.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for high yield and purity?

The synthesis typically involves multi-step protocols, starting with the preparation of pyrazole and thiophene intermediates, followed by coupling reactions. Key steps include:

  • Coupling of pyrazole-thiophene intermediates with dihydrobenzo[d][1,4]dioxine-carboxamide precursors under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
  • Catalytic optimization : Use of coupling agents like EDCI/HOBt or palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identification of functional groups like amide C=O (~1650 cm⁻¹) and aromatic C-H stretches .

Q. What preliminary biological screening assays are relevant for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent screening : Test alternative solvents (e.g., THF, DCM) to improve solubility of intermediates .
  • Temperature control : Lowering reaction temperature to 0–5°C may reduce side reactions during amide bond formation .
  • Catalyst tuning : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .

Q. How can contradictory biological activity data between in vitro and in silico studies be resolved?

  • Assay validation : Repeat experiments with standardized protocols (e.g., ATP-based cell viability assays vs. MTT) to rule out false positives .
  • Structural analogs : Synthesize derivatives with modified pyrazole or thiophene substituents to isolate pharmacophoric groups responsible for activity .
  • Molecular dynamics simulations : Assess binding stability to target proteins (e.g., EGFR or COX-2) using software like AutoDock Vina .

Q. What computational methods are effective for predicting metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate solubility, CYP450 inhibition, and hepatotoxicity .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with logP values to optimize bioavailability .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous flow reactors can improve heat distribution and reduce reaction time for large batches .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

Methodological Considerations

Q. How should researchers design in vivo studies to evaluate pharmacokinetics?

  • Dosing regimens : Administer compound intravenously (IV) or orally in rodent models, with plasma sampling at 0, 1, 3, 6, 12, and 24 hours .
  • Bioanalytical methods : LC-MS/MS for quantitation in biological matrices, validated per FDA guidelines .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Q. What structural modifications could enhance selectivity for cancer vs. normal cells?

  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to modulate lipophilicity and target affinity .
  • Prodrug design : Introduce ester or phosphate groups for tumor-specific activation .

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